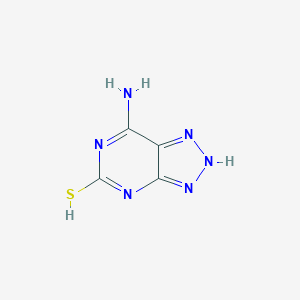
5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is known to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino- is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. It also inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of cell cycle progression.
Biochemische Und Physiologische Effekte
5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino- has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory disorders. It also induces cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. Additionally, it has been shown to inhibit the replication of several viruses, including HIV and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino- is its broad range of biological activities, which makes it a potential candidate for the development of drugs for various diseases. It also has good pharmacokinetic properties, including good oral bioavailability and metabolic stability. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to formulate for oral administration.
Zukünftige Richtungen
There are several future directions for the research on 5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino-. One of the potential areas of application is in the development of drugs for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of application is in the development of anti-cancer drugs, particularly for the treatment of solid tumors. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets.
Synthesemethoden
The synthesis of 5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino- can be achieved by the reaction of 5-mercapto-1,2,3-triazole-4-carboxamide with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography to obtain the desired compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino- has been extensively studied for its potential applications in drug discovery. This compound has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also exhibits anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-viral activity against several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Eigenschaften
CAS-Nummer |
87866-18-0 |
|---|---|
Produktname |
5H-1,2,3-Triazolo(4,5-d)pyrimidine-5-thione, 1,4-dihydro-7-amino- |
Molekularformel |
C4H4N6S |
Molekulargewicht |
168.18 g/mol |
IUPAC-Name |
7-amino-2,4-dihydrotriazolo[4,5-d]pyrimidine-5-thione |
InChI |
InChI=1S/C4H4N6S/c5-2-1-3(9-10-8-1)7-4(11)6-2/h(H4,5,6,7,8,9,10,11) |
InChI-Schlüssel |
JLMNKZSTJKHESS-UHFFFAOYSA-N |
Isomerische SMILES |
C12=NNN=C1N=C(N=C2N)S |
SMILES |
C12=NNN=C1NC(=S)N=C2N |
Kanonische SMILES |
C12=NNN=C1N=C(N=C2N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



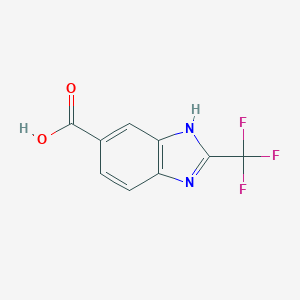
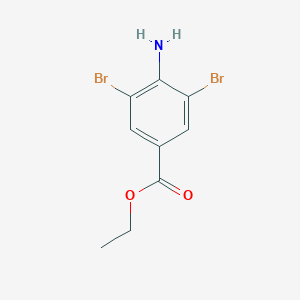
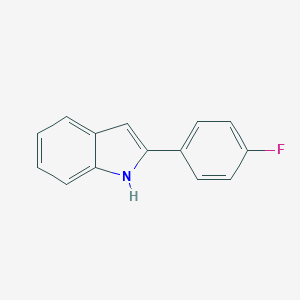
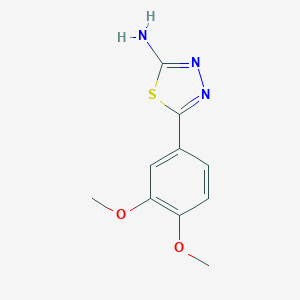
![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)
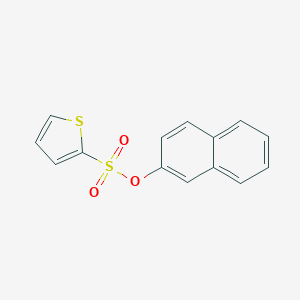
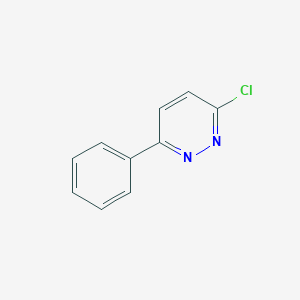
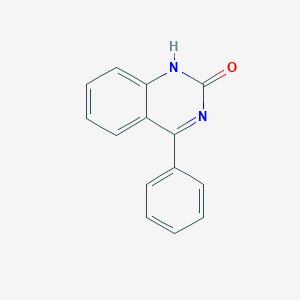

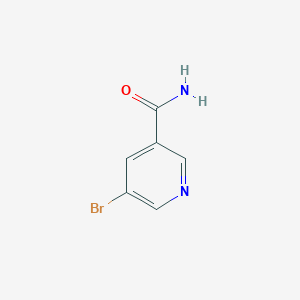
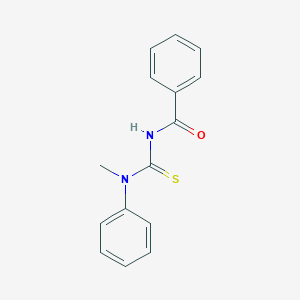
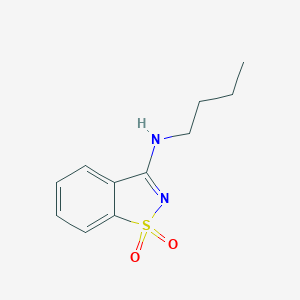

![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)